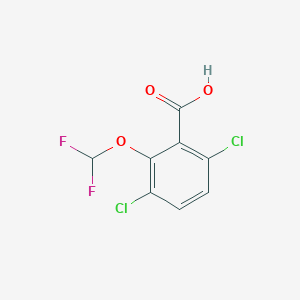

3,6-Dichloro-2-(difluoromethoxy)benzoic acid

Description

Historical Context and Development

3,6-Dichloro-2-(difluoromethoxy)benzoic acid (CAS: 1803712-69-7) emerged as a subject of interest in the early 21st century, coinciding with advancements in halogenated aromatic compound research. Its development aligns with broader efforts to optimize fluorinated and chlorinated benzoic acids for applications in pharmaceuticals and agrochemicals. The compound’s synthesis was first reported in the context of exploring substituent effects on aromatic ring reactivity, particularly focusing on electron-withdrawing groups like difluoromethoxy (-OCF2H) and chlorine. Early methodologies relied on nucleophilic substitution reactions, but modern synthetic routes now employ catalytic fluorination and regioselective chlorination to improve yields.

Significance in Organic Chemistry

This compound exemplifies the strategic use of halogenation to modulate electronic and steric properties in aromatic systems. Key features include:

- Electrophilic Substitution Patterns : The 3,6-dichloro configuration directs further electrophilic reactions to the para position relative to the difluoromethoxy group.

- Steric and Electronic Effects : The difluoromethoxy group’s strong electron-withdrawing nature enhances the acidity of the carboxylic acid moiety (pKa ≈ 2.1), facilitating salt formation and nucleophilic reactions.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₈H₄Cl₂F₂O₃ |

| Molecular Weight | 257.02 g/mol |

| Substituent Positions | 2 (difluoromethoxy), 3,6 (chlorine) |

Its versatility as a synthetic intermediate is highlighted in the preparation of esters, amides, and metal complexes, which are pivotal in drug discovery.

Classification and Nomenclature

3,6-Dichloro-2-(difluoromethoxy)benzoic acid belongs to the following categories:

- Chemical Class : Halogenated benzoic acids (subclass: dihalogenated, fluorinated ether derivatives).

- IUPAC Name : 3,6-Dichloro-2-(difluoromethoxy)benzoic acid.

- Alternative Names : Dipotassium 3,6-dichlorosalicylate (salts), Methyl 3,6-dichloro-2-(difluoromethoxy)benzoate (ester derivatives).

The numbering of substituents follows IUPAC rules, with priority given to the carboxylic acid group at position 1. The difluoromethoxy and chlorine groups occupy positions 2, 3, and 6, respectively.

Position in Halogenated Benzoic Acid Research

This compound occupies a niche in halogenated benzoic acid research due to its unique substitution pattern:

- Comparative Reactivity : Unlike 2,4-dichloro or 3,5-dichloro isomers, its 3,6-dichloro configuration imposes distinct steric constraints, limiting para-directed reactions.

- Environmental and Biological Relevance : Studies on structurally similar compounds, such as 3-chlorobenzoic acid, suggest potential biodegradation pathways via microbial dehalogenation. However, the difluoromethoxy group may impede enzymatic cleavage, increasing environmental persistence.

- Applications in Drug Design : The compound’s ability to act as a bioisostere for phosphonate groups has been exploited in protease inhibitor development.

| Feature | 3,6-Dichloro-2-(difluoromethoxy)benzoic Acid | 3-Chlorobenzoic Acid |

|---|---|---|

| Biodegradability | Low (fluorine substitution) | High |

| Acidity (pKa) | ~2.1 | ~3.8 |

| Synthetic Utility | High (diverse derivatization) | Moderate |

This compound’s dual functionality (carboxylic acid and halogenated ether) positions it as a critical tool in exploring structure-activity relationships in medicinal and materials chemistry.

Properties

IUPAC Name |

3,6-dichloro-2-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O3/c9-3-1-2-4(10)6(15-8(11)12)5(3)7(13)14/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSOSJZSAYXWES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,6-Dichloro-2-(difluoromethoxy)benzoic acid (C₈H₄Cl₂F₂O₃) is a benzoic acid derivative characterized by the presence of two chlorine atoms at the 3 and 6 positions and a difluoromethoxy group at the 2 position. This unique arrangement of substituents contributes to its distinctive chemical properties and potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₄Cl₂F₂O₃

- Molecular Weight : 257.02 g/mol

- Structural Features :

- Two chlorine atoms

- Difluoromethoxy group

The compound's structure allows it to engage in specific interactions that can influence its biological activity, particularly in cancer research and anti-inflammatory studies.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including enzymes involved in cancer progression and inflammatory pathways. The presence of chlorine and difluoromethoxy groups may enhance the compound's ability to interact with these targets, potentially leading to therapeutic effects.

Anticancer Activity

Preliminary studies have suggested that 3,6-Dichloro-2-(difluoromethoxy)benzoic acid may act as an inhibitor of certain cancer cell lines. Its mechanism may involve the inhibition of key signaling pathways such as Raf-MEK-ERK and PI3K-Akt, which are critical for cell proliferation and survival.

- Case Study : In vitro tests demonstrated that derivatives of this compound showed significant antiproliferative effects on various cancer cell lines, including melanoma and colon cancer cells. For example, compounds structurally related to 3,6-Dichloro-2-(difluoromethoxy)benzoic acid exhibited IC50 values in the low micromolar range against these cells .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through various assays measuring cytokine production and immune cell activation. The difluoromethoxy group may play a role in modulating inflammatory responses by influencing the activity of phosphodiesterase (PDE) enzymes.

- Research Findings : Studies have shown that similar benzoic acid derivatives can inhibit PDE4, leading to reduced levels of pro-inflammatory cytokines in vitro. This suggests that 3,6-Dichloro-2-(difluoromethoxy)benzoic acid could possess similar anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of 3,6-Dichloro-2-(difluoromethoxy)benzoic acid, a comparison with structurally related compounds is useful. Below is a table summarizing their features and biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3,5-Dichloro-2-(difluoromethoxy)benzoic acid | C₈H₄Cl₂F₂O₃ | Chlorine at different positions | Moderate anticancer activity |

| 2,5-Dichloro-3-(difluoromethoxy)benzoic acid | C₈H₄Cl₂F₂O₃ | Different substitution pattern | Low anti-inflammatory activity |

| 2,4-Dichloro-5-(difluoromethoxy)benzoic acid | C₈H₄Cl₂F₂O₃ | Varying position of substituents | Notable cytotoxic effects |

The specific arrangement of substituents in 3,6-Dichloro-2-(difluoromethoxy)benzoic acid may enhance its reactivity and selectivity towards biological targets compared to these similar compounds.

Scientific Research Applications

Pharmaceutical Applications

3,6-Dichloro-2-(difluoromethoxy)benzoic acid serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects, including:

- Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity due to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Enzyme Inhibition : The compound may inhibit enzymes such as phospholipases and cyclooxygenases, which are involved in inflammatory processes. This inhibition could lead to reduced synthesis of inflammatory mediators.

Agricultural Applications

The compound is also being investigated for its role in agriculture, particularly as a herbicide or a safener for existing herbicides. The following applications are notable:

- Herbicidal Activity : 3,6-Dichloro-2-(difluoromethoxy)benzoic acid can be used to enhance the efficacy of herbicides while minimizing crop injury. Its unique structure allows it to act as a safener that reduces phytotoxicity in crops such as corn and soybeans when used in combination with other herbicides .

- Development of Agrochemicals : As an intermediate in the production of agrochemicals, this compound can contribute to the development of more effective and safer agricultural products.

Organic Synthesis Applications

In organic chemistry, 3,6-Dichloro-2-(difluoromethoxy)benzoic acid is utilized as a reagent for synthesizing more complex organic molecules. Its unique chemical properties facilitate:

- Synthesis of Complex Molecules : The compound can be employed in various synthetic routes to create complex structures with specific functionalities. This makes it valuable for researchers aiming to develop new materials or pharmaceuticals.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of 3,6-Dichloro-2-(difluoromethoxy)benzoic acid:

- Pharmacological Studies : Research has shown that the compound interacts with specific molecular targets in biological systems, leading to various biological effects that warrant further investigation for therapeutic applications.

- Toxicological Assessments : Evaluations of the compound's safety profile are ongoing, particularly regarding its use in agricultural applications where exposure levels need careful management to prevent adverse effects on crops and non-target organisms .

Comparison with Similar Compounds

Dicamba (3,6-Dichloro-2-methoxybenzoic Acid)

Structural Differences : Dicamba substitutes the difluoromethoxy group with a methoxy group at the 2-position.

Key Properties :

- Acidity : The difluoromethoxy group in 3,6-dichloro-2-(difluoromethoxy)benzoic acid is more electron-withdrawing than methoxy, likely lowering the pKa of the carboxylic acid group (e.g., dicamba’s pKa is ~1.9) .

- Applications : Dicamba is a widely used herbicide, and its sodium salt (CAS 1982-69-0) is commercially formulated for agricultural use .

- Synthesis : Dicamba is synthesized via formylation and oxidation of 2,5-dichloroanisole, avoiding high-pressure carboxylation .

Table 1. Comparison of Key Features

| Compound | Substituents (Positions) | Molecular Formula | Key Applications | Notable Properties |

|---|---|---|---|---|

| 3,6-Dichloro-2-(difluoromethoxy)benzoic acid | Cl (3,6); OCF₂H (2) | C₈H₅Cl₂F₂O₃ | Under investigation | Higher lipophilicity vs. dicamba |

| Dicamba | Cl (3,6); OCH₃ (2) | C₈H₆Cl₂O₃ | Herbicide | pKa ~1.9; sodium salt formulation |

| 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid | Cl (3,5); F (4); OH (2) | C₇H₃Cl₂FO₃ | Research chemical | Hydrogen bonding via -OH group |

| Roflumilast Related Compound D | OCH₂C₃H₅ (3); OCF₂H (4) | C₁₂H₁₂F₂O₄ | Pharmaceutical intermediate | Cyclopropylmethoxy enhances metabolic stability |

3,5-Dichloro-4-fluoro-2-hydroxybenzoic Acid (CAS 189283-53-2)

Structural Differences : Features hydroxyl (-OH), fluorine (4-position), and chlorine (3,5) substituents.

Key Properties :

- Acidity : The hydroxyl group at position 2 increases acidity compared to alkoxy-substituted analogs.

2-(Difluoromethoxy)benzoic Acid (CAS 23082-50-0)

Structural Differences : Lacks chlorine substituents but retains the difluoromethoxy group.

Key Properties :

Roflumilast Related Compound D (3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid)

Structural Differences : Difluoromethoxy at position 4 and cyclopropylmethoxy at position 3.

Key Properties :

- Pharmaceutical Relevance : The cyclopropylmethoxy group enhances metabolic stability, a feature leveraged in drug design .

Preparation Methods

Preparation Method 1: Diazotization-Hydroxylation-Methylation-Hydrolysis Route

This method is detailed in patent WO2017191554A1 and involves the following sequential steps:

| Step | Reaction Description | Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Diazotization of 2,5-dichloroaniline with nitrosylsulfuric acid | Temperature: -15°C to 50°C; fluid medium | Formation of 2,5-dichlorophenyldiazonium salt |

| 2 | Hydroxylation of diazonium salt with sulfuric acid | Temperature: 150°C to 170°C; sulfuric acid concentration 60-75% w/w | Yields 2,5-dichlorophenol |

| 3 | Alkylation with dimethyl sulfate | Temperature: 60°C to 160°C | Formation of methyl 3,6-dichloro-2-methoxybenzoate (ester intermediate) |

| 4 | Hydrolysis of ester to acid | Temperature: 50°C to 130°C | Produces 3,6-dichloro-2-methoxybenzoic acid with 98-99.5% purity |

This route achieves high purity and yields (~97 mole % for the ester intermediate). The process also includes recovery and recycling of sulfuric acid, enhancing sustainability. The methylation step introduces the methoxy group at the 2-position, which can be adapted to introduce difluoromethoxy substituents by modifying the alkylating agent accordingly.

Preparation Method 2: Dichloromethyl Ether Reaction with 2,5-Dichlorobenzaldehyde Followed by Oxidation

Described in CN103819327A, this method synthesizes 3,6-dichloro-2-methoxybenzoic acid (closely related to the difluoromethoxy analogue) via:

| Step | Reaction Description | Conditions | Outcome / Notes |

|---|---|---|---|

| 1 | Reaction of 2,5-dichlorobenzaldehyde with dichloromethyl ether in presence of TiCl4 catalyst | Temperature: 0-10°C; solvent: ethylene dichloride, toluene, or xylene; stirring 3-6 hours | Yields 2-methoxy-3,6-dichlorobenzaldehyde (oil phase) with 92-96% yield |

| 2 | Oxidation of methoxybenzaldehyde with oxidants such as sodium hypobromite, sodium hypochlorite, or hydrogen peroxide | Temperature: 15-50°C; stirring 3-8 hours; pH adjusted with dilute sulfuric acid | Produces 3,6-dichloro-2-methoxybenzoic acid with yields 92-98% |

The oxidation step converts the aldehyde to the corresponding carboxylic acid. The use of various oxidants allows flexibility depending on desired reaction conditions and scale.

Comparative Summary of Preparation Methods

| Aspect | Diazotization-Hydroxylation-Methylation-Hydrolysis | Dichloromethyl Ether Reaction and Oxidation |

|---|---|---|

| Starting Material | 2,5-dichloroaniline | 2,5-dichlorobenzaldehyde |

| Key Intermediate | 2,5-dichlorophenyldiazonium salt → 2,5-dichlorophenol → methyl ester | 2-methoxy-3,6-dichlorobenzaldehyde |

| Functional Group Introduction | Methylation with dimethyl sulfate | Reaction with dichloromethyl ether |

| Oxidation Step | Hydrolysis of ester | Oxidation of aldehyde |

| Typical Yields | Ester: ~97 mole %; Acid purity 98-99.5% | Acid yield 92-98% |

| Reaction Conditions | Acidic, high temperature for hydroxylation | Mild temperature, various solvents |

| Scalability | Suitable for industrial scale with acid recovery | Flexible oxidant choice |

Data Table: Typical Reaction Parameters and Yields

| Step | Reagents / Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | 2,5-dichloroaniline + nitrosylsulfuric acid | -15 to 50 | 1-2 | N/A | Formation of diazonium salt |

| Hydroxylation | Diazonium salt + 60-75% H2SO4 | 150 to 170 | 1-3 | High | Produces 2,5-dichlorophenol |

| Methylation | 2,5-dichlorophenol + dimethyl sulfate | 60 to 160 | 2-4 | ~97 | Forms methyl ester |

| Hydrolysis | Ester + aqueous base/acid | 50 to 130 | 2-6 | 98-99.5 | Produces acid |

| Etherification | 2,5-dichlorobenzaldehyde + dichloromethyl ether + TiCl4 | 0 to 10 | 3-6 | 92-96 | Forms methoxybenzaldehyde |

| Oxidation | Methoxybenzaldehyde + NaClO/NaBrO/H2O2 | 15 to 50 | 3-8 | 92-98 | Produces acid |

Q & A

Q. Optimization Strategies :

- Catalyst Selection : Phase-transfer catalysts improve reaction efficiency.

- Purification : Column chromatography or recrystallization to remove byproducts (e.g., unreacted intermediates).

- Yield Enhancement : Stepwise temperature control during halogenation (0–25°C) minimizes side reactions.

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Condensation | NaOH, BTMA, dioxane/water | 60–75% | >90% |

| Oxidation | NaClO₂, sulfamic acid, acetic acid | 80–90% | >95% |

| Halogenation | Cl₂ gas, FeCl₃ catalyst | 50–65% | 85–90% |

Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy :

- Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- Mass Spectrometry (HRMS) :

- Molecular ion peak (e.g., [M-H]⁻ at m/z 269.0 for C₈H₄Cl₂F₂O₃).

Q. Key Considerations :

- Compare spectral data with analogs (e.g., 4-(difluoromethoxy)benzoic acid ).

- Use deuterated solvents (e.g., DMSO-d₆) to avoid peak overlap.

Advanced: How can computational chemistry predict reactivity and stability under varying pH?

Q. Methodological Answer :

- pKa Prediction :

- Density Functional Theory (DFT) calculations estimate acid dissociation constants. Difluoromethoxy and chloro groups lower pKa (~1.5–2.0) compared to unsubstituted benzoic acid (pKa ~4.2) due to electron-withdrawing effects .

- Hydrolysis Stability :

Q. Table 2: Computed Properties (DFT)

| Property | Value |

|---|---|

| pKa (predicted) | 1.8 |

| LogP (lipophilicity) | 2.3 |

| HOMO-LUMO Gap | 5.2 eV |

Advanced: How to resolve contradictions in spectroscopic data for derivatives?

Q. Methodological Answer :

- Multi-Technique Validation :

- Combine X-ray crystallography with NMR to resolve ambiguous NOE correlations.

- Isotopic Labeling :

- Use ¹³C-labeled intermediates to track substituent positions .

- Case Study : Discrepancies in ¹H NMR signals for diastereomers were resolved via 2D-COSY and HSQC .

Basic: Key considerations for stability studies under different storage conditions?

Q. Methodological Answer :

- Parameters :

- Temperature (4°C vs. 25°C), humidity (40–75% RH), and light exposure.

- Analytical Methods :

- Recommendations :

Advanced: How do substituents influence bioactivity and metabolic stability?

Q. Methodological Answer :

- Bioactivity :

- Metabolic Studies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.